4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid
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Overview
Description
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid is a complex organic compound with the molecular formula C18H31NO5 and a molecular weight of 341.4 g/mol . This compound is characterized by its unique structure, which includes a carboxymethyl group, an amino group, and a dodecenyl chain. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the dodecenyl chain: This step involves the use of alkenes and appropriate catalysts to form the dodecenyl chain.
Introduction of the carboxymethyl group: This is achieved through carboxylation reactions, where carboxylic acids or their derivatives are used.
Amino group addition: The amino group is introduced via amination reactions, often using amines or ammonia under controlled conditions.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity .
Chemical Reactions Analysis
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of 4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid can be compared with other similar compounds, such as:
4-((Carboxymethyl)amino)dodecyl-4-oxobutyric acid: This compound has a similar structure but lacks the double bond in the dodecenyl chain.
4-((Carboxymethyl)amino)hexadecyl-4-oxobutyric acid: This compound has a longer alkyl chain, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
68877-11-2 |
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Molecular Formula |
C18H31NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-16-(carboxymethylamino)-4-oxohexadec-11-enoic acid |
InChI |
InChI=1S/C18H31NO5/c20-16(12-13-17(21)22)11-9-7-5-3-1-2-4-6-8-10-14-19-15-18(23)24/h2,4,19H,1,3,5-15H2,(H,21,22)(H,23,24)/b4-2+ |
InChI Key |
ZFKJGMPTSQUGSL-DUXPYHPUSA-N |
Isomeric SMILES |
C(CCCC(=O)CCC(=O)O)CC/C=C/CCCCNCC(=O)O |
Canonical SMILES |
C(CCCC(=O)CCC(=O)O)CCC=CCCCCNCC(=O)O |
Origin of Product |
United States |
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